Evernimicin vs. Vancomycin and Quinupristin/Dalfopristin: MIC90 Comparison in 5,784 Clinical Gram-Positive Isolates
In a multicentre international trial evaluating 5,784 clinical Gram-positive isolates (including 1,427 MRSA/MR-CoNS strains and 1,517 enterococci) across Europe, North America, South Africa, and Turkey, evernimicin demonstrated lower MIC90 values than vancomycin and quinupristin/dalfopristin against all species tested [1][2]. Against MRSA and methicillin-resistant coagulase-negative staphylococci, evernimicin MIC90 was 1.0 mg/L, compared to 3.0 mg/L for vancomycin and 1.5 mg/L for quinupristin/dalfopristin. The relative activity ranking across all species was evernimicin > vancomycin > quinupristin/dalfopristin [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 1.0 mg/L against MRSA/MR-CoNS; MIC90 range = 0.047–1.0 mg/L across all Gram-positive species tested |
| Comparator Or Baseline | Vancomycin MIC90 = 3.0 mg/L (MRSA/MR-CoNS); Quinupristin/dalfopristin MIC90 = 1.5 mg/L (MRSA/MR-CoNS) |
| Quantified Difference | Evernimicin MIC90 is 3-fold lower than vancomycin and 1.5-fold lower than quinupristin/dalfopristin against MRSA/MR-CoNS |
| Conditions | Etest method; 1,427 MRSA/MR-CoNS isolates; 1,517 enterococci; 1,452 S. pneumoniae; 1,388 non-pneumococcal streptococci; multicentre international study |
Why This Matters
Lower MIC90 values translate to higher potency per unit mass, enabling procurement of smaller quantities for equivalent antimicrobial effect in susceptibility testing panels and positive control applications.
- [1] Jones RN, Hare RS, Sabatelli FJ, et al. In vitro Gram-positive antimicrobial activity of evernimicin (SCH 27899), a novel oligosaccharide, compared with other antimicrobials: a multicentre international trial. J Antimicrob Chemother. 2001;47(1):15-25. View Source
- [2] Goering R, Nora CE, Hare R, et al. In vitro activity of evernimicin and selected antibiotics against methicillin-resistant staphylococci: A 24-country study. Clin Microbiol Infect. 2000;6(10):549-556. View Source
